2-[[2-Acetamido-3-(4-fluorophenyl)propanoyl]amino]-4-methylpentanoic acid
Overview
Description
2-[[2-Acetamido-3-(4-fluorophenyl)propanoyl]amino]-4-methylpentanoic acid is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes an acetamido group, a fluorophenyl group, and a methylpentanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-Acetamido-3-(4-fluorophenyl)propanoyl]amino]-4-methylpentanoic acid typically involves multiple steps, starting with the preparation of the acetamido and fluorophenyl intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards.
Chemical Reactions Analysis
Types of Reactions
2-[[2-Acetamido-3-(4-fluorophenyl)propanoyl]amino]-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[[2-Acetamido-3-(4-fluorophenyl)propanoyl]amino]-4-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[2-Acetamido-3-(4-fluorophenyl)propanoyl]amino]-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[[2-Acetamido-3-(3-fluorophenyl)propanoyl]amino]-5-methoxy-4-(methoxycarbonyl)-3-methyl-5-oxopentanoic acid
- N-acetyl-3-fluorophenylalanyl-4-(methoxycarbonyl)-3-methyl-5-oxopentanoic acid
Uniqueness
2-[[2-Acetamido-3-(4-fluorophenyl)propanoyl]amino]-4-methylpentanoic acid is unique due to its specific structural features, such as the position of the fluorophenyl group and the presence of the acetamido moiety. These characteristics confer distinct chemical and biological properties, making it valuable for targeted research and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[[2-acetamido-3-(4-fluorophenyl)propanoyl]amino]-4-methylpentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O4/c1-10(2)8-15(17(23)24)20-16(22)14(19-11(3)21)9-12-4-6-13(18)7-5-12/h4-7,10,14-15H,8-9H2,1-3H3,(H,19,21)(H,20,22)(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHQCBXARBIIHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)F)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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